Methyl 3-[4-(fluoroanilino)carbonyl]isonicotinate
Description
Properties
IUPAC Name |
methyl 3-[(4-fluorophenyl)carbamoyl]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O3/c1-20-14(19)11-6-7-16-8-12(11)13(18)17-10-4-2-9(15)3-5-10/h2-8H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQFWZZEDRTVFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NC=C1)C(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthesis Strategy
The primary synthetic route involves coupling 4-fluoroaniline with a functionalized isonicotinic acid derivative. The reaction proceeds through three critical stages:
Preparation of Methyl 3-Carboxyisonicotinate
Isonicotinic acid is esterified using methanol under acidic conditions to yield methyl isonicotinate. Subsequent nitration or carboxylation at the 3-position introduces the carboxylic acid group. For example, nitration with fuming nitric acid at 0–5°C produces methyl 3-nitroisonicotinate, which is reduced to the amine and oxidized to the carboxylic acid.Acid Chloride Formation
The carboxylic acid is converted to its reactive acid chloride using thionyl chloride (SOCl₂) in dichloroethane at 60–80°C. This step achieves near-quantitative conversion, as evidenced by the disappearance of the carboxylic acid O–H stretch in IR spectroscopy.Amide Coupling with 4-Fluoroaniline
The acid chloride reacts with 4-fluoroaniline in the presence of triethylamine (TEA) as a base. The reaction is typically conducted in anhydrous dichloromethane (DCM) at room temperature for 12–24 hours, yielding the target compound after purification by flash chromatography (38–45% overall yield).
Optimization of Reaction Conditions
Solvent and Base Selection
The choice of solvent and base significantly impacts amide coupling efficiency:
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Solvent | Anhydrous DCM | Minimizes hydrolysis of acid chloride |
| Base | Triethylamine (TEA) | Neutralizes HCl, drives reaction forward |
| Temperature | 25°C | Balances reaction rate and side reactions |
Replacing TEA with weaker bases (e.g., pyridine) reduces yield by 15–20%, while polar aprotic solvents like DMSO promote decomposition.
Purification Techniques
Flash chromatography using ethyl acetate/pentane (4:1) effectively separates the product from unreacted 4-fluoroaniline and byproducts. Recrystallization from ethanol/water (3:1) further enhances purity to >97%, as confirmed by HPLC.
Comparative Analysis of Analogous Syntheses
Methyl 3-Fluoropyridine-4-carboxylate
This structurally related compound is synthesized via SNAr of methyl 3-nitropyridine-4-carboxylate with CsF (38% yield). Key differences from the target compound’s synthesis include:
- Reactivity: The nitro group’s leaving ability in electron-deficient pyridines facilitates fluoride substitution.
- Conditions: Requires high-temperature (120°C) reflux in DMSO, contrasting with the milder amide coupling conditions used for Methyl 3-[4-(fluoroanilino)carbonyl]isonicotinate.
Amide-Based Pyridine Derivatives
A 2021 study synthesized pyridine-4-carboxamides via acid chloride intermediates, achieving 70–85% yields using thionyl chloride and TEA. These results underscore the reliability of this method for aromatic amides, though steric hindrance from the 3-carboxylate group in this compound may explain its lower yield (38–45%).
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[4-(fluoroanilino)carbonyl]isonicotinate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted anilines or isonicotinates.
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 3-[4-(fluoroanilino)carbonyl]isonicotinate has potential applications in various therapeutic areas, particularly in oncology. Its structural components may interact with biological systems in ways that could lead to the development of new cancer therapies.
Anticancer Activity
Preliminary studies indicate that compounds with similar structures exhibit promising anticancer properties. The following points outline the potential mechanisms through which this compound may exert its effects:
- Inhibition of Cell Proliferation : Similar compounds have shown effectiveness in inhibiting the growth of various cancer cell lines, including breast (MCF-7), liver (HepG-2), and colorectal (HCT-116) cancer cells. For instance, derivatives of isonicotinamide have demonstrated IC50 values ranging from 1.25 to 42.10 μM against these cell lines .
- Mechanism of Action : The biological activity may involve modulation of signaling pathways related to cell survival and apoptosis, potentially impacting vascular smooth muscle cell proliferation linked to cancer progression .
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its therapeutic potential. Interaction studies may include:
- Binding Affinity Assessments : Investigating how the compound binds to specific receptors or enzymes involved in cancer progression.
- Structure-Activity Relationship (SAR) Analysis : Exploring how variations in the molecular structure influence biological activity.
Mechanism of Action
The mechanism of action of Methyl 3-[4-(fluoroanilino)carbonyl]isonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Comparison of Fluorinated Anilino Derivatives
| Compound Name | Core Structure | Fluorine Position | Key Substituents | Molecular Formula |
|---|---|---|---|---|
| Methyl 3-[4-(fluoroanilino)carbonyl]isonicotinate | Pyridine (isonicotinate) | 4-fluoroanilino | Methyl ester, carbonyl linkage | C₁₄H₁₁FN₂O₃ |
| 4-(4-[18F]Fluoroanilino)-6,7-diethoxyquinazoline | Quinazoline | 4-fluoroanilino | Diethoxy groups, [18F] label | C₁₈H₁₈F¹⁸FN₃O₂ |
| Pelitinib Intermediate | Quinoline | 3-chloro-4-fluoroanilino | Nitro, cyano, ethoxy groups | C₁₈H₁₂ClFN₄O₃ |
| N-Methyl 3-fluorobenzamide | Benzene | 3-fluoro | Amide, methyl group | C₈H₈FNO |
Key Observations :
- Core Structure: The pyridine core in this compound differs from quinazoline or quinoline derivatives, impacting electronic properties and binding interactions .
- Fluorine Position: 4-Fluoroanilino derivatives (e.g., the target compound) exhibit faster metabolic degradation than 2- or 3-fluoro analogs due to susceptibility to defluorination .
- Substituent Effects: Bulky groups (e.g., ethoxy in quinazolines or nitro/cyano in Pelitinib intermediates) enhance molecular weight and reduce solubility but may improve target affinity .
Metabolic Stability and In Vivo Behavior
Table 2: Metabolic Stability in Human Hepatocytes and Bone Uptake in Mice
| Compound Class | Fluorine Position | Metabolic Half-Life (Human Hepatocytes) | Bone Uptake (% ID/g, Mice) |
|---|---|---|---|
| 6,7-Diethoxy-4-fluoroanilinoquinazoline | 4-fluoro | ~90 min (complete degradation) | 5–15% |
| 6,7-Dimethoxy-2-fluoroanilinoquinazoline | 2-fluoro | >120 min (partial degradation) | <2% |
| This compound | 4-fluoro | Not reported (inferred rapid degradation) | Likely high (similar to 4-fluoroquinazolines) |
Key Findings :
- 4-Fluoroanilino Derivatives: Rapid degradation in hepatocytes and high bone uptake (5–15% ID/g) due to in vivo defluorination, releasing free [18F]fluoride . This pattern is consistent across species, cautioning against their use in radiopharmaceuticals without stabilization strategies.
- 2-/3-Fluoroanilino Analogs: Greater metabolic stability (degradation >120 min) and minimal bone uptake (<2% ID/g), making them preferable for imaging applications .
Biological Activity
Methyl 3-[4-(fluoroanilino)carbonyl]isonicotinate, commonly referred to as MFAI or TAK-659, is a compound with significant potential in oncology, particularly as a selective inhibitor of Bruton's tyrosine kinase (BTK). This article explores the biological activity of MFAI, focusing on its mechanisms of action, preclinical findings, and potential therapeutic applications.
MFAI acts primarily as a Bruton's tyrosine kinase (BTK) inhibitor. BTK plays a crucial role in B-cell receptor signaling pathways, which are vital for the survival and proliferation of B-cells. By inhibiting BTK, MFAI leads to:
- Suppression of cellular proliferation : Inhibition of B-cell signaling reduces the growth of malignant B-cells.
- Induction of apoptosis : MFAI promotes programmed cell death in cancer cells.
- Modulation of the tumor microenvironment : The compound alters the interactions between cancer cells and their surrounding environment, potentially enhancing the efficacy of other therapies.
Anticancer Activity
MFAI has demonstrated promising results in various preclinical studies. Notably:
- Synergistic Effects : MFAI exhibits synergistic effects when combined with other anti-cancer agents such as lenalidomide and venetoclax. This combination therapy approach enhances overall therapeutic efficacy against certain types of cancers.
- Inhibition Studies : In vitro studies have shown that MFAI effectively inhibits the proliferation of several cancer cell lines. For instance, it has been tested against human tumor cell lines including MCF-7 (breast cancer), HepG-2 (hepatocellular carcinoma), and HCT-116 (colorectal carcinoma). The IC50 values for these cell lines ranged from 1.25 to 42.10 µM, indicating varying degrees of potency .
Case Studies
- Case Study on MCF-7 Cells : In an experiment assessing the cytotoxicity of MFAI against MCF-7 cells using the MTT assay, results indicated significant growth inhibition compared to control groups. The compound's IC50 was determined to be approximately 4.32 µM, showing its potential as an effective treatment option .
- Combination Therapy with Venetoclax : A study highlighted that when MFAI was used in combination with venetoclax, there was a notable increase in apoptosis rates among resistant B-cell malignancies. This suggests that MFAI may overcome resistance mechanisms commonly observed in cancer therapies.
Analytical Methods for Detection
To facilitate research on MFAI's biological activity, several analytical methods have been developed for its detection and quantification in biological matrices:
- High-Performance Liquid Chromatography (HPLC) : Utilized for separating and quantifying MFAI in complex mixtures.
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Provides high sensitivity and specificity for detecting MFAI in biological samples.
- Gas Chromatography-Mass Spectrometry (GC-MS) : Applied for analyzing volatile compounds related to MFAI metabolism.
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 3-[4-(fluoroanilino)carbonyl]isonicotinate, and how are key parameters (e.g., regioselectivity, yield) optimized?
- Methodology : The synthesis typically involves coupling 4-fluoroaniline derivatives with isonicotinate precursors via carbodiimide-mediated amidation (e.g., EDC/HOBt). Key parameters include:
- Temperature control : Maintaining 0–4°C during coupling to minimize side reactions.
- Solvent selection : Anhydrous DMF or DCM improves reaction efficiency.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) achieves >95% purity.
Q. Which analytical techniques are critical for structural elucidation of this compound?
- Techniques :
- X-ray crystallography : Resolves bond angles (e.g., C4–C5–C6 = 120.82°) and torsion angles (e.g., C2–N1–C6–C22 = 108.98°) .
- NMR spectroscopy : -NMR identifies fluorine environments (δ = -127.14 ppm for aromatic F), while -NMR confirms methyl ester protons (δ = 3.89 ppm) .
- Table 1 : Key structural parameters from XRD (selected values):
| Bond/Torsion Angle | Value (°) |
|---|---|
| C4–C5–C6 | 120.82 |
| C2–N1–C6–C22 | 108.98 |
| N1–C6–C22–C27 | 151.32 |
Advanced Research Questions
Q. How does the position of fluorine substitution (e.g., 2-, 3-, or 4-fluoroanilino) influence metabolic stability and in vivo behavior?
- Key Findings :
- 4-Fluoroanilino derivatives exhibit rapid degradation in human hepatocyte assays due to defluorination, leading to high bone uptake in mice .
- 2-Fluoroanilino analogs show prolonged metabolic stability, attributed to steric hindrance reducing enzymatic cleavage.
- Methodology :
- In vitro assays : Hepatocyte incubations (37°C, 24 hrs) with LC-MS/MS metabolite profiling.
- In vivo PET imaging : Track -labeled analogs to assess biodistribution .
Q. What computational strategies predict target interactions (e.g., EGFR inhibition) for fluorinated isonicotinate derivatives?
- Approach :
- Docking studies : Use AutoDock Vina with EGFR kinase domain (PDB: 1M17) to model binding.
- MD simulations : Analyze fluorine’s electrostatic effects on binding affinity (e.g., 4-fluoro substitution enhances π-stacking with Phe723).
Q. How can contradictory data in stability studies (e.g., in vitro vs. in vivo) be resolved?
- Case Study : 4-Fluoroanilino derivatives degrade rapidly in vitro but show prolonged in vivo activity due to protein binding.
- Resolution :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
